molecular formula C18H38NaO4P B12662904 Sodium diisononyl phosphate CAS No. 94247-21-9

Sodium diisononyl phosphate

Cat. No.: B12662904
CAS No.: 94247-21-9
M. Wt: 372.5 g/mol
InChI Key: GGFXPNDEZWKXQZ-UHFFFAOYSA-M
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Description

Sodium diisononyl phosphate (CAS 94247-21-9) is an organophosphate compound with the molecular formula C₁₈H₃₈NaO₄P. Structurally, it consists of a phosphate esterified with two isononyl groups and neutralized with sodium. This compound is primarily utilized as a plasticizer and stabilizer in polymers, offering advantages such as improved flexibility and thermal stability. Unlike phthalates or adipates, phosphate esters like this compound may also exhibit flame-retardant properties, though this depends on specific formulations and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium diisononyl phosphate typically involves the reaction of diisononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where diisononyl alcohol and phosphoric acid are combined under specific conditions. The resulting mixture is then neutralized with sodium hydroxide, and the product is purified through various techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Sodium diisononyl phosphate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogens or other nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

Plastic Industry

In the plastic industry, sodium diisononyl phosphate is utilized to improve the processing characteristics of PVC. It enhances the material's flexibility and durability while reducing brittleness. Studies have shown that incorporating this compound into PVC formulations can lead to improved mechanical properties and thermal stability.

Property Without this compound With this compound
FlexibilityLowHigh
Thermal StabilityModerateHigh
BrittlenessHighLow

Food Contact Materials

This compound is also applied in food contact materials due to its non-toxic nature. Research has demonstrated that it can migrate from packaging into food products; however, studies indicate that the levels are within safe limits established by regulatory agencies. For instance, a study identified non-volatile migrates from food contact materials containing this compound, confirming its safety for use in food packaging applications .

Biomedical Applications

Recent investigations have explored the potential of this compound in biomedical fields. Its biocompatibility makes it suitable for use in drug delivery systems and medical devices. Research indicates that this compound can enhance the solubility of hydrophobic drugs, improving their bioavailability .

Impact on Gut Microbiota

A significant study focused on the effects of this compound on gut microbiota revealed that exposure alters the colonic immune microenvironment. The research involved administering varying doses to mice and assessing changes in microbial composition and immune markers . The findings suggest that this compound may influence gut health, warranting further investigation into its long-term effects.

Allergic Reactions

Another study examined the role of this compound in exacerbating allergic conditions such as atopic dermatitis. The results indicated that exposure led to increased skin lesions in mice models, suggesting potential implications for human health regarding allergen exposure through consumer products containing this compound .

Regulatory Considerations

Regulatory agencies have scrutinized this compound due to its potential health effects. The U.S. Environmental Protection Agency (EPA) has conducted assessments to evaluate its safety profile, particularly concerning non-cancer hazards associated with long-term exposure . These evaluations are crucial for determining acceptable usage levels in consumer products.

Mechanism of Action

The mechanism of action of sodium diisononyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may influence cellular signaling pathways by altering the phosphorylation state of key proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sodium Diisononyl Phosphate vs. Diisononyl Phthalate (DINP)

Diisononyl phthalate (DINP) (CAS 28553-12-0) is a phthalate ester widely used as a plasticizer in PVC and other polymers.

Property This compound Diisononyl Phthalate (DINP)
Chemical Class Phosphate ester Phthalate ester
Primary Use Plasticizer, potential flame retardant Plasticizer (flexibility in PVC)
Flame Retardancy Moderate (inherent to phosphates) None
Regulatory Status Less scrutinized Restricted in some regions (e.g., Oregon, EU) due to endocrine disruption concerns
Cost Higher (similar to DINP) €1,650–2,000/tonne (3× cost of MCCPs)
Environmental Persistence Limited data; potential hydrolysis Persistent, detected in leachates

Key Differences :

  • DINP lacks flame retardancy but is cheaper than specialized flame-retardant phosphates.
  • This compound may face fewer regulatory restrictions compared to DINP, which is listed under toxic substance regulations .

This compound vs. Diisononyl Adipate

Diisononyl adipate is an adipate ester used as a non-phthalate plasticizer, often chosen for its lower toxicity profile.

Property This compound Diisononyl Adipate
Chemical Class Phosphate ester Adipate ester
Primary Use Plasticizer, stabilizer Plasticizer (flexibility in PVC)
Toxicity Potential neurotoxic metabolites Lower toxicity; preferred in food-contact materials
Thermal Stability High (due to phosphate backbone) Moderate
Environmental Impact Limited data; possible hydrolysis Lower persistence compared to phthalates

Key Differences :

  • Adipates are favored in applications requiring low toxicity, such as food packaging, whereas phosphates may offer better thermal stability.

This compound vs. Other Phosphate Esters

Phosphate esters like triphenyl phosphate (TPHP) and tris(2-chloroethyl) phosphate (TCEP) are commonly used as flame retardants but face scrutiny due to toxicity.

Property This compound Triphenyl Phosphate (TPHP) Tris(2-chloroethyl) Phosphate (TCEP)
Flame Retardancy Moderate High High
Toxicity Limited data Neurotoxic, endocrine disruptor Carcinogenic, restricted in EU
Cost Moderate €2.73/kg €1.60/kg
Applications Polymers, adhesives Electronics, furniture Insulation foams

Key Differences :

  • This compound is less toxic than halogenated phosphates like TCEP but may lack their flame-retardant efficiency.
  • TPHP is costlier and linked to endocrine disruption, limiting its use in consumer goods.

Research Findings and Data Trends

  • Environmental Leaching: Phosphate esters like this compound are less persistent than phthalates but may hydrolyze into bioactive metabolites .
  • Regulatory Landscape : DINP and DIDP face restrictions under programs like Oregon’s Toxic Free Kids Act, while phosphates remain under evaluation .
  • Cost-Effectiveness: Non-phthalate alternatives like DEHT (di(2-ethylhexyl) terephthalate) and adipates are emerging as cost-competitive options .

Biological Activity

Sodium diisononyl phosphate (DINP) is a compound primarily used as a plasticizer in various applications, including children's toys and medical devices. Understanding its biological activity is crucial for assessing its safety and potential health risks. This article synthesizes findings from diverse studies on the biological effects of DINP, focusing on its toxicity, mechanisms of action, and implications for human health.

DINP is a phthalate ester derived from isononanol, typically used to enhance the flexibility and durability of plastics. Its chemical structure allows it to interact with biological systems, raising concerns about its potential toxicological effects.

1. Acute and Chronic Toxicity

Research indicates that DINP exposure can lead to significant biological effects, particularly in animal models. Key findings include:

  • Liver Toxicity : Long-term studies have shown that DINP can induce liver toxicity characterized by increased liver weight, elevated serum enzyme levels (ALT, AST), and histopathological changes such as focal necrosis and spongiosis hepatis in F344 rats after 2 years of dietary exposure .
  • Developmental Effects : DINP has been linked to developmental toxicity, particularly affecting reproductive organs and endocrine function. It disrupts sex steroid hormones, leading to adverse reproductive outcomes .

2. Oxidative Stress and Cellular Damage

DINP exposure has been associated with increased oxidative stress. Studies have reported:

  • Reactive Oxygen Species (ROS) : Elevated levels of ROS have been observed in animal models following DINP exposure, leading to cellular damage and apoptosis. For instance, one study noted a significant increase in ROS levels along with a decrease in glutathione (GSH) and superoxide dismutase (SOD) activity .
  • DNA Damage : The compound has been shown to cause DNA damage as indicated by increased levels of 8-OH-dG and DNA fragmentation products (DPC) in exposed groups .

The biological activity of DINP is mediated through several mechanisms:

  • Endocrine Disruption : DINP acts as an endocrine disruptor by interfering with hormone signaling pathways, particularly those related to reproductive health. This disruption can lead to altered hormone levels and reproductive organ development .
  • Inflammatory Response : Exposure to DINP has been linked to an increase in inflammatory markers, suggesting that it may exacerbate conditions such as dermatitis through immune system activation .

Case Study 1: Cognitive Effects in Mice

A study investigating the cognitive effects of DINP found that exposure resulted in significant cognitive deficits and increased anxiety-like behaviors in mice. Histological analysis revealed damage to pyramidal neurons in the hippocampus, correlating with the observed behavioral changes .

Case Study 2: Liver Toxicity Assessment

In a comprehensive assessment conducted by the EPA, chronic exposure to DINP was linked to liver toxicity in rats. The study established a no-observed-adverse-effect level (NOAEL) of 15 mg/kg-day based on liver histopathology findings . This highlights the need for careful consideration of DINP levels in consumer products.

Data Summary

The following table summarizes key findings related to the biological activity of DINP:

Biological EffectObservationsReference
Liver ToxicityIncreased liver weight; elevated serum enzymes
Oxidative StressIncreased ROS; decreased GSH and SOD
Developmental ToxicityDisruption of sex steroid hormones
Cognitive DeficitsImpaired memory; increased anxiety-like behavior

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for preparing high-purity sodium diisononyl phosphate, and how can stoichiometric control be optimized?

this compound can be synthesized via neutralization of phosphoric acid with sodium hydroxide, adjusted to achieve the desired diisononyl substitution. Critical steps include:

  • Stoichiometric precision : Maintain a 1:2 molar ratio of phosphoric acid to sodium hydroxide to favor disodium salt formation. Excess sodium hydroxide may lead to trisodium phosphate impurities.
  • Purification : Crystallization under controlled pH (7.0–7.4) and temperature (25–30°C) minimizes byproducts. Post-synthesis, anhydrous drying at 130°C ensures stability .
  • Quality validation : Use titration (e.g., sulfosalicylic acid for residual sodium dihydrogen phosphate detection) and loss-on-drying tests (<1.0% weight loss) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Chromatography : Reverse-phase HPLC with a sodium dodecyl sulfate (SDS)-phosphate buffer mobile phase (pH 7.0) resolves impurities. Detect phosphate groups via UV at 210 nm .
  • Spectroscopy : Infrared (IR) spectroscopy identifies characteristic P=O (1250 cm⁻¹) and P-O-C (1050 cm⁻¹) bonds. Compare against NIST reference spectra for validation .
  • Phosphate quantification : Enzymatic assays (e.g., phosphatidylcholine assay kits) measure phosphate release after acid hydrolysis, ensuring >99.5% purity .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) up to 200°C to assess decomposition thresholds. Anhydrous forms are stable ≤130°C .
  • pH sensitivity : Test solubility and ion dissociation in buffered systems (e.g., 0.01 M phosphate buffer, pH 7.4 ± 0.2). Avoid prolonged exposure to pH <5.0 to prevent hydrolysis .
  • Storage protocols : Store in airtight containers at 4–8°C with desiccants. Monitor moisture content (<0.1% via Karl Fischer titration) .

Advanced Research Questions

Q. How can researchers design robust toxicological studies to assess this compound’s hazard potential?

  • Dose-response modeling : Use a No-Observed-Adverse-Effect Level (NOAEL) derived from acute toxicity assays (e.g., fathead minnow LC50 tests) as a point of departure (POD). Apply uncertainty factors (10x for interspecies variability) .
  • Systematic review protocols : Follow EPA guidelines for data extraction, prioritizing studies with OECD-compliant designs (e.g., OECD TG 211 for aquatic toxicity) .
  • Dermal absorption studies : Use Franz diffusion cells with human skin models to quantify permeability coefficients (Kp), validated against DINP data .

Q. How should contradictions in toxicity data (e.g., conflicting NOAELs) be resolved?

  • Data quality weighting : Rank studies by adherence to Good Laboratory Practices (GLP) and sample size. Discard non-GLP studies with <3 replicates .
  • Mechanistic reconciliation : Compare molecular pathways (e.g., organophosphate-induced oxidative stress) across in vitro (hepatocyte assays) and in vivo models. Use ATSDR’s toxicological profiling framework to harmonize endpoints .

Q. What methodologies are recommended for studying this compound’s interactions in complex biological systems?

  • Cell-based assays : Incubate with primary hepatocytes or renal proximal tubule cells. Measure mitochondrial membrane potential (JC-1 dye) and ATP levels to assess cytotoxicity .
  • Protein binding studies : Use surface plasmon resonance (SPR) to quantify binding affinity to serum albumin or cytochrome P450 isoforms (e.g., CYP3A4) .
  • Environmental fate modeling : Apply EPI Suite™ to predict biodegradation half-lives (t½) and bioaccumulation factors (BCF) in aquatic ecosystems .

Q. How can researchers evaluate this compound’s role in polymer science, such as PVC plasticization?

  • Compatibilization testing : Blend with PVC at 10–30 wt% and measure glass transition temperature (Tg) via differential scanning calorimetry (DSC). Compare with DINP/TCP benchmarks .
  • Migration studies : Use gas chromatography (GC-MS) to quantify leachate levels in simulated physiological fluids (e.g., 10% ethanol at 40°C for 24h) .
  • Mechanical properties : Assess tensile strength (ASTM D638) and elongation-at-break to optimize plasticizer ratios .

Q. Methodological Notes

  • Key references : Prioritize EPA risk evaluations , USP/NF protocols , and organophosphate toxicology frameworks .
  • Data gaps : Limited direct studies on this compound necessitate extrapolation from structurally analogous phosphates (e.g., DINP, TCP) .

Properties

CAS No.

94247-21-9

Molecular Formula

C18H38NaO4P

Molecular Weight

372.5 g/mol

IUPAC Name

sodium;bis(7-methyloctyl) phosphate

InChI

InChI=1S/C18H39O4P.Na/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1

InChI Key

GGFXPNDEZWKXQZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[Na+]

Origin of Product

United States

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